Molecular Property Differentiation: Hydrogen‑Bond Donor Count vs. Piperazine‑Containing Analogs
The target compound possesses zero hydrogen‑bond donors (HBD = 0), a property associated with improved membrane permeability and reduced P‑glycoprotein efflux compared to commonly encountered analogs bearing a secondary amine in the piperazine or linker region. For instance, 1‑(2‑pyridyl)piperazine (CAS 34803‑66‑2), a frequent synthetic precursor, has one HBD. In CNS drug design, a HBD count of ≤ 1 is a recognized predictor of favorable brain penetration [1]. The five hydrogen‑bond acceptors and moderate lipophilicity (XLogP3‑AA = 1.3) further place this compound within the optimal CNS multiparameter optimization (CNS MPO) space [2].
| Evidence Dimension | Hydrogen‑Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 (PubChem computed) |
| Comparator Or Baseline | 1‑(2‑Pyridyl)piperazine: HBD = 1; typical piperazine‑linked phthalimides with free NH: HBD = 1–2 |
| Quantified Difference | ΔHBD = −1 vs. 1‑(2‑pyridyl)piperazine |
| Conditions | Computed molecular descriptors (PubChem/Cactvs 3.4.8.24) |
Why This Matters
A zero HBD count distinguishes this compound from many piperazine‑based analogs and may confer superior passive permeability, a critical consideration when selecting compounds for CNS or intracellular target programs.
- [1] PubChem, Compound Summary for CID 1099333. Computed Properties section. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1099333 (accessed 2026-04-30). View Source
- [2] Wager, T.T., et al. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. View Source
